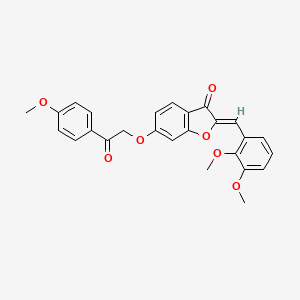

![molecular formula C17H17ClN4 B2546006 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900878-29-7](/img/structure/B2546006.png)

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their biological activities, including anti-mycobacterial, antiproliferative, and antiulcer properties. They are also recognized for their affinity to adenosine receptors and potential as antitumor agents .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various starting materials, such as malonodinitrile derivatives, cyanoacetates, or benzoylacetonitriles, followed by cyclization with hydrazine hydrate . Palladium-catalyzed C-C coupling reactions have also been employed to introduce specific substituents into the pyrazolo[3,4-d]pyrimidine ring . The synthesis of these compounds is often guided by structure-activity relationship studies to enhance their biological efficacy .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. Substituents on the phenyl ring, such as chlorine, and on the pyrazolo[1,5-a]pyrimidine core, such as methyl or trifluoromethyl groups, can significantly influence the biological activity of these compounds . Crystal structure determination can provide insights into the conformation and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including substitutions and coupling reactions, to introduce different functional groups. These modifications are crucial for tuning the biological activity and selectivity of these compounds towards different biological targets . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. Compounds with good microsomal stability and low hERG liability are desirable for drug development . The presence of halogen substituents, like chlorine, can affect these properties and thus the compound's overall bioavailability and therapeutic potential .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, is a key structural motif. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis (M.tb). Studies show that specific analogs with substituents at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core exhibited potent in vitro growth inhibition against M.tb, highlighting their potential as therapeutic agents (Sutherland et al., 2022).

Heterocyclic Synthesis

The versatility of pyrazolo[1,5-a]pyrimidine derivatives in heterocyclic synthesis is evident through various studies. These compounds serve as building blocks for creating novel heterocycles with potential biological activities. For example, research on pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives has led to the development of new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives, showcasing the adaptability of this core structure in synthesizing complex molecules (Harb et al., 2005).

Biological Evaluation for Therapeutic Effects

The biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives extends to their potential as anticancer, antimicrobial, and antiviral agents. For instance, novel pyrazolo derivatives have shown promising results as antimicrobial and anticancer agents, indicating the therapeutic versatility of compounds based on this scaffold. This is supported by studies demonstrating significant antimicrobial activity and higher anticancer activity compared to reference drugs for certain synthesized compounds (Hafez et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibits the kinase activity of CDK2, leading to cell cycle arrest .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Safety and Hazards

Direcciones Futuras

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological and pharmacological activities. For instance, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKZAZAAZLNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)